3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Overview
Description
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound characterized by a cyclobutane ring structure with a trifluoromethyl group (CF3) and an amine group (NH2) attached. It exists as a salt with hydrochloric acid (HCl).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the trifluoromethyl group and the amine group. Specific details about the synthesis are not widely available due to the compound’s novelty. potential synthetic routes likely involve reactions common to amine and cyclobutane ring formation.
Industrial Production Methods
The production would generally involve standard organic synthesis techniques under controlled conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions involving the trifluoromethyl group can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s properties can be exploited in the development of new materials with desired characteristics.
Biological Research: It can be used as a tool to study biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The cyclobutane ring’s rigidity and the electron-withdrawing nature of the trifluoromethyl group influence how the molecule interacts with other molecules. These interactions can affect various biological pathways, making the compound useful in studying and modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride include:
- 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclobutane ring with a trifluoromethyl group and an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJNSSCBKHZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-06-0, 2227198-26-5 | |
Record name | 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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